5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile
Description
Properties
IUPAC Name |
5-pyridin-4-yl-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)10-5-9(7-18-11(10)6-16)8-1-3-17-4-2-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRCZOORCFFDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Block Synthetic Strategy Using Trifluoromethylated Intermediates
Method Overview:
A prominent approach involves constructing the pyridine ring with trifluoromethyl substitution using a synthetic block method, where a trifluoromethylated ketone serves as a precursor. The key steps include:
Preparation of 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone: This compound acts as a core building block, synthesized via trifluoromethylation of suitable ketones or aldehydes, often employing reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid derivatives under radical conditions.
Reaction with 2-haloalkylnitriles: The trifluoromethylated ketone reacts with 2-haloalkylnitriles (e.g., chloroacetonitrile) in the presence of metal reagents such as zinc powder and aprotic solvents like N,N-dimethylformamide (DMF). This step involves carbonyl addition, forming allyl alcohol intermediates.
Cyclization and N−O Bond Cleavage: The intermediate undergoes cyclization facilitated by metal reagents and subsequent N−O bond cleavage under acidic conditions (e.g., HCl or phosphorus pentachloride), leading to the formation of the desired trifluoromethylpyridine derivative.
Direct Functionalization via Aromatic Substitution
Method Overview:
An alternative method employs direct aromatic substitution on a pre-formed pyridine ring:
Starting Material: 4-Trifluoromethylpyridine derivatives are synthesized via electrophilic trifluoromethylation of pyridine precursors, often using reagents like Togni’s reagent or Umemoto’s reagent.
Substitution at Position 3: The picolinonitrile core is functionalized at position 3 through nucleophilic substitution with suitable nucleophiles, such as piperidine derivatives, or via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, introducing the piperidin-1-yl group.
Introduction of Nitrile Group: The nitrile functionality is incorporated via nucleophilic cyanation, typically using KCN or NaCN under catalytic conditions.
| Step | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Trifluoromethylation | Togni’s reagent, catalyst | Room temp | Variable | |
| Nucleophilic substitution | Piperidine derivatives | Reflux | Not specified | |
| Cyanation | NaCN/KCN | Reflux | Not specified |
Isoxazolopyridine Intermediate Route
Method Overview:
Recent research has introduced a novel approach involving the synthesis of isoxazolopyridines as intermediates:
Formation of Isoxazolopyridines: Through gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, which are prepared from aminoalkynes and isoxazole precursors.
N−O Bond Cleavage: Under mild acidic conditions (e.g., HCl in methanol), the N−O bond in the isoxazolopyridine is cleaved, yielding the 3-hydroxy-4-substituted picolinonitrile.
Functionalization to Target Compound: The trifluoromethyl group is introduced either prior to or during the cyclization step, using trifluoromethylating agents like Togni’s reagent or via radical trifluoromethylation of the pyridine core.
Data Table Summarizing Key Preparation Methods
| Method | Key Reagents | Main Reaction Steps | Advantages | Limitations |
|---|---|---|---|---|
| Block synthetic approach | Trifluoromethylated ketones, 2-halo nitriles, Zn, PCl5 | Carbonyl addition, cyclization, N−O cleavage | High yield, scalable | Multi-step, requires careful control |
| Aromatic substitution | Pyridine precursors, Togni’s reagent, piperidine | Electrophilic trifluoromethylation, nucleophilic substitution | Direct, versatile | Reagent cost, regioselectivity issues |
| Isoxazolopyridine route | 4-propargylaminoisoxazoles, gold catalysis, HCl | Cyclization, N−O cleavage, trifluoromethylation | Mild conditions, innovative | Requires specialized catalysts |
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development : The compound is being investigated for its potential to serve as a building block in the synthesis of new pharmaceutical agents. Its structural attributes suggest that it may exhibit significant biological activities, particularly in antimicrobial and anticancer applications. Research indicates that trifluoromethylated compounds often demonstrate enhanced metabolic stability and improved interactions with biological targets due to their electron-withdrawing properties.
Case Study : A study on related trifluoromethyl-pyridine derivatives showed promising activity against pathogens such as Mycobacterium tuberculosis, indicating that 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile may also possess similar antimicrobial properties.
Materials Science Applications
In materials science, the unique electronic properties of this compound make it suitable for the development of advanced materials, including organic semiconductors. The compound's ability to undergo various chemical transformations allows for the creation of functionalized materials with tailored properties.
Applications in Organic Electronics : Trifluoromethyl groups are known to enhance the performance of organic electronic devices by improving charge transport properties. This characteristic makes this compound a valuable component in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology Applications
Biological Probes : The compound can also serve as a molecular probe for studying biological processes at the molecular level. Its binding affinities with various biological targets are under investigation, with preliminary studies suggesting that it may stabilize interactions through hydrogen bonding or π-stacking effects due to the presence of the trifluoromethyl group.
Interaction Studies : Ongoing research aims to elucidate specific interactions between this compound and target enzymes or receptors. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrile group can participate in hydrogen bonding or other interactions with target proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Picolinonitrile Derivatives
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group at position 3 and cyano group at position 2 create a strong electron-deficient core, enhancing reactivity in cross-coupling reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability: Amino-substituted derivatives exhibit higher boiling points (~362°C) due to intermolecular hydrogen bonding .
- Solubility Trends: Halogenated derivatives (e.g., fluoro, iodo) are more lipid-soluble, whereas amino-substituted analogs show affinity for polar solvents .
Functional and Application Differences
Key Observations :
- Biological Activity : Derivatives with bulky substituents (e.g., 19a-d) demonstrate potent androgen receptor antagonism (IC₅₀: 10–100 nM), suggesting the pyridin-4-yl group in the target compound may enhance target engagement .
- Synthetic Utility : Halogenated analogs serve as intermediates for radiopharmaceuticals or cross-coupling reactions .
Biological Activity
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C11H7F3N2
- Molecular Weight : Approximately 227.17 g/mol
The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications. The pyridine moiety is known for its ability to interact with biological targets, which may contribute to the compound's therapeutic potential.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways. The trifluoromethyl group is believed to enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or π-stacking effects .
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, trifluoromethyl-pyridine derivatives have shown activity against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
- Anticancer Properties : The compound's structural features make it a candidate for cancer therapy. Similar compounds have been explored for their ability to disrupt cancer cell proliferation and induce apoptosis, particularly through targeting pathways like PI3K/AKT/mTOR .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial properties of trifluoromethylated compounds found that this compound demonstrated significant activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes and interference with metabolic functions, leading to cell death .
Case Study: Anticancer Potential
In vitro studies have shown that related compounds can effectively inhibit the growth of cancer cells by targeting the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its inhibition can lead to reduced tumor proliferation . Further research is needed to elucidate the specific interactions of this compound within this pathway.
Q & A
Basic: What synthetic strategies are effective for preparing 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Step 1: Introduce the trifluoromethyl group via radical addition or halogen exchange under controlled conditions (e.g., using trifluoromethyl iodide or Cu-mediated cross-coupling) .
- Step 2: Couple the pyridin-4-yl moiety using Suzuki-Miyaura or Buchwald-Hartwig amination, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity. Reaction yields vary (31–60%), influenced by solvent polarity and temperature .
Advanced: How does the trifluoromethyl group influence the compound’s biological activity and binding affinity?
Answer:
The CF₃ group enhances:
- Lipophilicity: Increases membrane permeability (logP ~2.8, calculated via ChemAxon).
- Electron-withdrawing effects: Stabilizes interactions with hydrophobic pockets in target proteins (e.g., androgen receptors) via dipole-dipole interactions .
- Metabolic stability: Reduces oxidative degradation in vivo (t₁/₂ > 6 hrs in microsomal assays) .
Methodological validation: - 19F NMR tracks CF₃ group dynamics in binding assays (δ −60.83 to −76.56 ppm) .
- Docking studies (AutoDock Vina) show hydrogen bonding between the nitrile group and AR-LBD residues (e.g., Leu704) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy:
- HRMS (ESI): Validates molecular weight (e.g., [M+H]+: calc. 299.08, obs. 299.07) .
- X-ray crystallography resolves steric effects of the pyridin-4-yl substituent .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability: Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity, IC₀ reproducibility ±10%) .
- Structural analogs: Compare activity of derivatives (e.g., 5-amino vs. 5-isothiocyanato variants) to isolate substituent effects .
- Meta-analysis: Pool data from multiple studies (e.g., AR antagonism IC₀ ranges: 0.5–5 µM) and apply statistical weighting .
Advanced: What computational tools predict the compound’s reactivity and metabolic pathways?
Answer:
- Reactivity: DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) model nitrile hydrolysis kinetics (ΔG‡ ~25 kcal/mol) .
- Metabolism: CYP450 isoform profiling (CYP3A4 > CYP2D6) via SwissADME predicts N-dealkylation as the primary pathway .
- Solubility: COSMO-RS simulations estimate aqueous solubility (0.12 mg/mL at pH 7.4) .
Basic: How can reaction yields be optimized during scale-up synthesis?
Answer:
- Solvent selection: Replace THF with 2-MeTHF for higher boiling point (80°C) and easier recovery .
- Catalyst loading: Reduce Pd(OAc)₂ from 5 mol% to 2 mol% with microwave assistance (80°C, 30 min) .
- Workflow: Continuous flow reactors minimize side products (e.g., <5% des-cyano impurity) .
Advanced: What strategies validate the compound’s target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay): Monitor AR thermal stabilization (ΔTm = +4°C at 10 µM) .
- PROTAC degradation: Measure AR protein half-life reduction (e.g., t₁/₂ from 24 hrs to 4 hrs) using Western blot .
- SPR (Surface Plasmon Resonance): Quantify binding kinetics (KD = 120 nM, kon = 1.2×10⁵ M⁻¹s⁻¹) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity: LD₀ (oral, rat) > 500 mg/kg; avoid inhalation (use fume hoods).
- Storage: −20°C under argon; desiccate to prevent nitrile hydrolysis .
- Waste disposal: Neutralize with 10% KOH/EtOH before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
